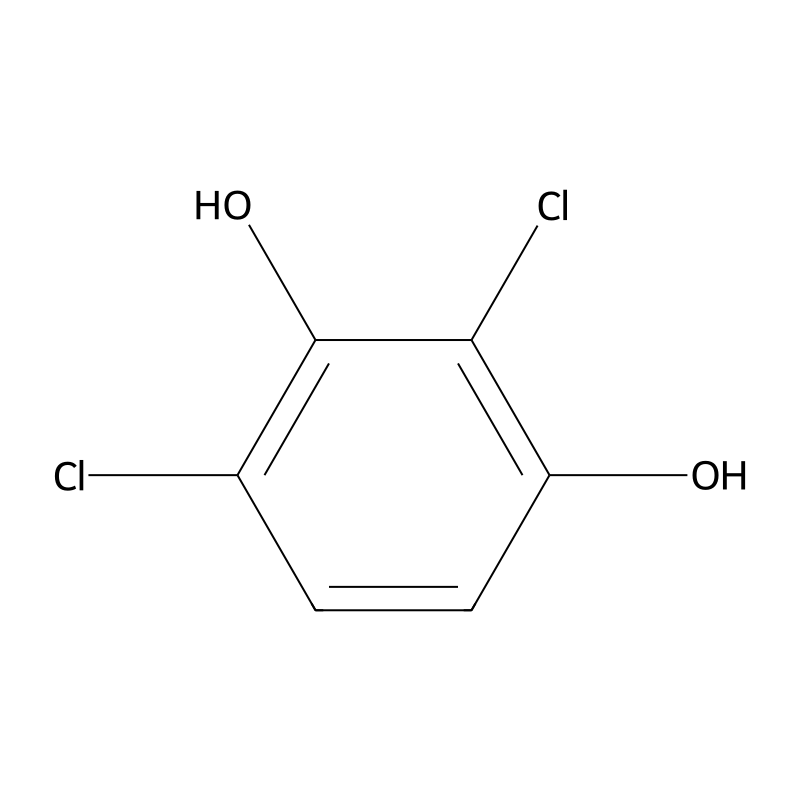2,4-Dichlorobenzene-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Degradation Product:
,4-DCBD is a known degradation product of various chlorinated aromatic compounds, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and the fungicide chlorothalonil. Understanding the degradation pathways of these compounds is crucial for environmental monitoring and risk assessment. Studies have investigated the formation and fate of 2,4-DCBD in soil and aquatic environments, with findings suggesting its potential persistence and transformation into other metabolites.
Environmental Microorganism Activity:
The presence of 2,4-DCBD can indicate the activity of specific microorganisms involved in the degradation of chlorinated aromatic compounds. Research has identified bacterial strains capable of utilizing 2,4-DCBD as a carbon source, suggesting their potential role in bioremediation efforts.
Pharmaceutical Research:
Limited research suggests that 2,4-DCBD might possess some biological activities. Studies have explored its potential antibacterial and antifungal properties, although further investigation is needed to understand its efficacy and mechanism of action [].
2,4-Dichlorobenzene-1,3-diol is an organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups on a benzene ring. Its chemical formula is and it has a molecular weight of approximately 163.01 g/mol. This compound is a derivative of dichlorobenzene, specifically featuring chlorine substitutions at the 2 and 4 positions, and hydroxyl groups at the 1 and 3 positions on the aromatic ring. It is typically found as a solid at room temperature and exhibits moderate solubility in water and high solubility in organic solvents.
- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
- Substitution Reactions: The chlorine atoms can be replaced through nucleophilic substitution reactions, allowing for the introduction of other functional groups.
- Reduction: The compound can also be reduced to yield dihydroxy derivatives or other reduced forms.
These reactions highlight its versatility as a reactant in organic synthesis.
Research indicates that 2,4-Dichlorobenzene-1,3-diol exhibits biological activities that may affect various biological systems. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, similar compounds have shown varying degrees of toxicity to aquatic organisms and mammals, suggesting that 2,4-Dichlorobenzene-1,3-diol may also have toxicological implications depending on exposure levels.
Several methods exist for synthesizing 2,4-Dichlorobenzene-1,3-diol:
- Chlorination of Phenol: Chlorination of phenol under controlled conditions can yield dichlorophenols, which can then be further reacted to form 2,4-Dichlorobenzene-1,3-diol.
- Electrophilic Aromatic Substitution: Using chlorinated benzene derivatives in the presence of strong electrophiles can introduce hydroxyl groups at specific positions on the benzene ring.
- Reduction Reactions: Starting from dichlorobenzoquinones through reduction processes can also lead to the formation of this compound.
These methods demonstrate the compound's accessibility for research and industrial applications.
2,4-Dichlorobenzene-1,3-diol finds applications in various fields:
- Analytical Chemistry: It is utilized as a reagent in studies related to oxidation reactions and as a standard in analytical methods.
- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds.
- Agricultural Chemicals: Compounds with similar structures are often explored for use in pesticides or herbicides due to their biological activity.
Studies on interaction mechanisms involving 2,4-Dichlorobenzene-1,3-diol focus on its reactivity with biological molecules such as proteins and nucleic acids. Investigations reveal that it may form adducts with cellular components through electrophilic attack by its reactive sites (the chlorine atoms), leading to potential alterations in cellular function or toxicity.
Several compounds share structural similarities with 2,4-Dichlorobenzene-1,3-diol:
| Compound Name | Structure Type | Notable Characteristics |
|---|---|---|
| 1,3-Dichlorobenzene | Dichlorobenzene Isomer | Used primarily as a solvent; less toxic than 1,4-Dichlorobenzene. |
| 1,4-Dichlorobenzene | Dichlorobenzene Isomer | Widely used as a fumigant; known for its mothball-like odor. |
| 2,5-Dichloro-1,4-benzoquinone | Quinone Derivative | Exhibits strong oxidative properties; used in dye production. |
The uniqueness of 2,4-Dichlorobenzene-1,3-diol lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to its isomers and derivatives. Its dual role as both a reagent and a potential pharmaceutical intermediate makes it particularly valuable in chemical research and industry.








